molecular formula C10H10O3 B3368241 6-Methoxyisochroman-1-one CAS No. 20678-26-6

6-Methoxyisochroman-1-one

Cat. No. B3368241
M. Wt: 178.18 g/mol
InChI Key: OWYGSJSCGLRDTB-UHFFFAOYSA-N
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Patent
US08822495B2

Procedure details

A 1.6M solution of n-butyllithium in hexane (145.9 mL) was added dropwise at −78° C. to a solution of diisopropylamine (33.5 mL) in dry THF (190 mL). Then the reaction mixture was warmed to room temperature for 5 min, and then cooled again to −78° C., and a solution of 4-methoxy-2-methylbenzoic acid in dry THF (210 mL) was added dropwise. After stirring at this temperature for 10 min, paraformaldehyde (7 g) was added. Then the reaction mixture was allowed to return to room temperature and it was stirred at this temperature for 4 h. Water was added to the reaction mixture, then the THF was removed in vacuum and then the aqueous phase was extracted with diethyl ether. The aqueous phase was acidified with conc. HCl, the precipitate obtained was filtered off and washed with water several times. In this way the product was obtained with molecular weight 178.06 (C10H10O3); MS (ESI): 179 (M+H+).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33.5 mL
Type
reactant
Reaction Step One
Quantity
145.9 mL
Type
solvent
Reaction Step One
Name
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
210 mL
Type
solvent
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])CCC.C(NC(C)C)(C)C.[CH3:13][O:14][C:15]1[CH:23]=[CH:22][C:18]([C:19]([OH:21])=[O:20])=[C:17]([CH3:24])[CH:16]=1.C=O>CCCCCC.C1COCC1.O>[CH3:13][O:14][C:15]1[CH:16]=[C:17]2[C:18](=[CH:22][CH:23]=1)[C:19](=[O:21])[O:20][CH2:1][CH2:24]2

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
33.5 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
145.9 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
190 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=C(C(=O)O)C=C1)C
Name
Quantity
210 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
7 g
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at this temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled again to −78° C.
CUSTOM
Type
CUSTOM
Details
to return to room temperature
STIRRING
Type
STIRRING
Details
it was stirred at this temperature for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the THF was removed in vacuum
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
the precipitate obtained
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water several times
CUSTOM
Type
CUSTOM
Details
In this way the product was obtained with molecular weight 178.06 (C10H10O3)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
COC=1C=C2CCOC(C2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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